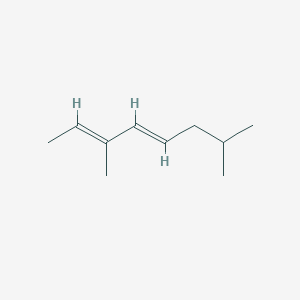
3,7-Dimethylocta-2E,4E-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylocta-2E,4E-diene is an organic compound with the molecular formula C₁₀H₁₈. It is a hydrocarbon that belongs to the class of acyclic monoterpenoids. This compound is characterized by its two double bonds located at the 2nd and 4th positions of the octadiene chain, and the presence of methyl groups at the 3rd and 7th positions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2E,4E-diene can be achieved through various organic synthesis methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3,7-dimethyl-1,6-octadiene with a suitable Grignard reagent under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. Catalysts such as palladium or platinum can be used to facilitate the hydrogenation or dehydrogenation reactions required to form the desired compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
3,7-Dimethylocta-2E,4E-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3,7-Dimethylocta-2E,4E-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3,7-Dimethylocta-2E,4E-diene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .
類似化合物との比較
Similar Compounds
- 3,7-Dimethyl-1,6-octadiene
- 2,6-Dimethyl-4,6-octadiene
- 3,7-Dimethyl-2,4-octadiene
Uniqueness
3,7-Dimethylocta-2E,4E-diene is unique due to its specific double bond configuration (E,E) and the positions of the methyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
特性
分子式 |
C10H18 |
|---|---|
分子量 |
138.25 g/mol |
IUPAC名 |
(2E,4E)-3,7-dimethylocta-2,4-diene |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5-6,8-9H,7H2,1-4H3/b8-6+,10-5+ |
InChIキー |
NXFMFYVNTLULFW-SOYUKNQTSA-N |
異性体SMILES |
C/C=C(\C)/C=C/CC(C)C |
正規SMILES |
CC=C(C)C=CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



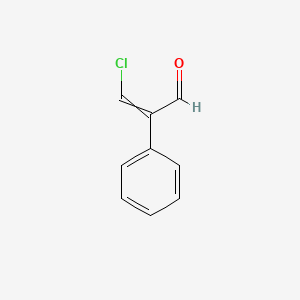
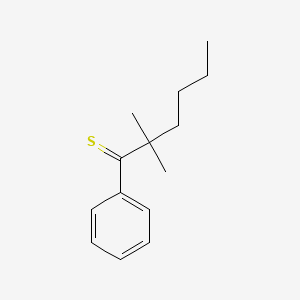
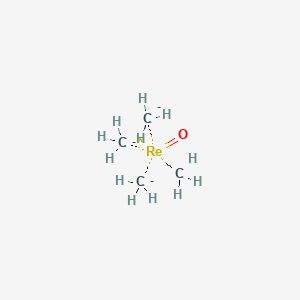
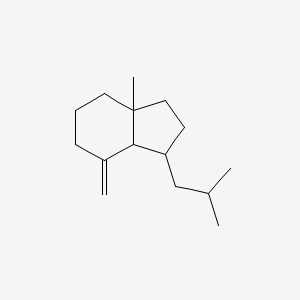
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
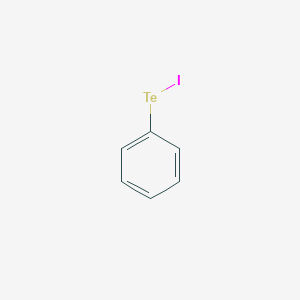

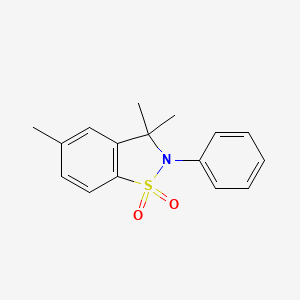
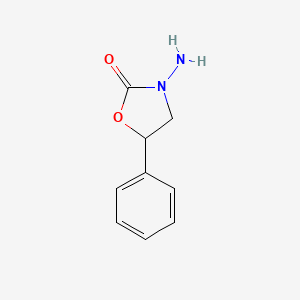

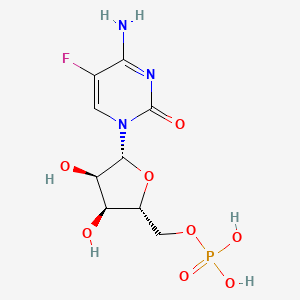
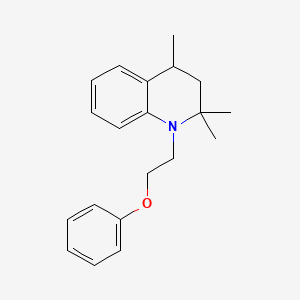
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
